molecular formula C16H27N5O B12183690 N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12183690
M. Wt: 305.42 g/mol
InChI Key: RUTANRWZYBYQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane backbone substituted with a tetrazole ring at the 1-position and a cyclooctyl group attached via an amide bond. Tetrazole moieties are widely recognized in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.9) and hydrogen-bonding capabilities . The cyclooctyl substituent introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to aromatic or smaller aliphatic substituents.

Properties

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

N-cyclooctyl-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H27N5O/c22-15(18-14-9-5-2-1-3-6-10-14)16(11-7-4-8-12-16)21-13-17-19-20-21/h13-14H,1-12H2,(H,18,22)

InChI Key

RUTANRWZYBYQHC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

A foundational step involves synthesizing the 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid intermediate. This is typically achieved through a Huisgen cycloaddition between cyclohexanecarbonitrile and sodium azide, catalyzed by a Lewis acid (e.g., ZnBr₂).

Reaction Conditions :

  • Reactants : Cyclohexanecarbonitrile (1 equiv), NaN₃ (1.2 equiv), NH₄Cl (1.5 equiv).

  • Solvent : Dimethylformamide (DMF) or water.

  • Temperature : 100–120°C, 12–24 hours.

  • Yield : 60–75% after recrystallization (ethanol/water).

Mechanistic Insight :
The nitrile undergoes a [3+2] cycloaddition with azide, forming the tetrazole ring. The reaction proceeds via a dipolar intermediate, with ZnBr₂ enhancing electrophilicity at the nitrile carbon.

Carboxylic Acid Activation and Amide Coupling

The intermediate 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is activated for amide bond formation with cyclooctylamine. Common activation methods include:

Acyl Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–4 hours.

  • Reaction :
    Acid+SOCl2Acyl chloride+SO2+HCl\text{Acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} + \text{SO}_2 + \text{HCl}.

Coupling with Cyclooctylamine

  • Reagents : Activated acyl chloride (1 equiv), cyclooctylamine (1.2 equiv), triethylamine (TEA, 2 equiv).

  • Solvent : DCM or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 70–85% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Coupling Agents :
Carbodiimides (e.g., EDCl) with HOBt or HOAt are employed for direct coupling without isolating the acyl chloride. For example:

  • EDCl/HOBt System : 1.5 equiv EDCl, 1.5 equiv HOBt, DMF solvent, 24-hour reaction at room temperature.

One-Pot Sequential Synthesis

To streamline production, a one-pot approach combines tetrazole formation and amide coupling:

  • Cyclohexanecarbonitrile, NaN₃, and NH₄Cl react in DMF at 100°C for 12 hours.

  • Without isolation, SOCl₂ is added to form the acyl chloride.

  • Cyclooctylamine and TEA are introduced, yielding the final product after 6 hours.

Advantages :

  • Reduced purification steps.

  • Overall yield improves to 65–70%.

Optimization and Troubleshooting

Regioselectivity in Tetrazole Synthesis

The Huisgen cycloaddition may yield 1H- and 2H-tetrazole regioisomers. To favor the 1H-tetrazol-1-yl isomer:

  • Use ZnBr₂ as a catalyst (≥90% regioselectivity).

  • Maintain reaction temperature >100°C to suppress isomerization.

Purification Challenges

The final product’s lipophilicity (logP ≈ 3.5) complicates isolation. Strategies include:

  • Recrystallization : Ethanol/water (7:3 v/v) at −20°C.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.80 (m, cyclohexane and cyclooctyl protons), 8.90 (s, tetrazole-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 175.2 (C=O), 148.5 (tetrazole-C), 35.1–28.5 (cyclohexane and cyclooctyl carbons).

  • IR (KBr) : 1650 cm⁻¹ (amide C=O), 3100 cm⁻¹ (tetrazole N-H).

Mass Spectrometry

  • ESI-MS : m/z 306.2 [M+H]⁺.

Industrial-Scale Considerations

Patents disclose scalable modifications:

  • Continuous Flow Synthesis : Tubular reactors for tetrazole formation, reducing reaction time to 2 hours.

  • Catalytic Recycling : ZnBr₂ recovery via aqueous extraction, lowering costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexanecarboxamide moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or cyclohexane ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or zinc salts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is being explored for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that tetrazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease processes, such as those related to cancer and inflammation.

Catalysis

The compound can serve as a catalyst or catalyst precursor in various chemical reactions:

  • Oxidation Reactions : It can facilitate the oxidation of cyclohexane, enhancing product yield and selectivity.
  • Synthetic Intermediates : this compound is used as a building block for synthesizing more complex molecules.

Material Science

In material science, the compound's unique properties are explored for developing new materials:

  • Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially improving material properties such as thermal stability and mechanical strength.
  • Nanotechnology : The compound may be utilized in creating nanomaterials with specific functionalities.

Recent studies have highlighted various biological activities of this compound:

ActivityEffectReference
AntimicrobialInhibits growth of bacterial strains
AntiproliferativeReduces viability of cancer cell lines
Anti-inflammatoryLowers cytokine levels in immune response

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects on various cancer cell lines. Results indicated significant reductions in cell viability, particularly in breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

In models of acute inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests therapeutic potential for treating inflammatory disorders.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to inhibit enzymes like cytochrome P450, which plays a crucial role in various physiological processes . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Notable Features
N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide Cyclooctyl C15H24N5O ~314.4* High lipophilicity; potential for enhanced metabolic stability due to bulky R group.
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide 3-(Trifluoromethyl)phenyl C15H16F3N5O 339.32 Electron-withdrawing CF3 group enhances polarity; may improve target binding affinity.
N-(1,3-Benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide 1,3-Benzodioxol-5-yl C15H17N5O3 315.33 Aromatic substituent with oxygen-rich ring; moderate solubility in polar solvents.
N-(3-Chloro-4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide 3-Chloro-4-fluorophenyl C15H16ClFN5O 323.75 Halogenated aryl group; potential for halogen bonding in protein interactions.
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide Naphthalen-1-ylthiourea C18H19N3OS 325.43 Thiourea group (S donor) instead of tetrazole; exhibits intramolecular N–H···S hydrogen bonds.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The cyclooctyl group in the target compound confers higher logP values compared to aryl-substituted analogs (e.g., benzodioxol or trifluoromethylphenyl), favoring passive diffusion across biological membranes .
  • Crystallinity : Thiourea derivatives like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide exhibit ordered crystal packing via N–H···S bonds and π-stacking , whereas bulky aliphatic substituents (e.g., cyclooctyl) may reduce crystallinity due to conformational flexibility.

Biological Activity

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound characterized by a unique structural configuration that includes a cyclooctyl group and a tetrazole ring. This compound has garnered attention in the fields of medicinal chemistry and material science due to its potential biological activities and applications.

PropertyValue
Molecular Formula C16H27N5O
Molecular Weight 305.42 g/mol
IUPAC Name N-cyclooctyl-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
InChI Key RUTANRWZYBYQHC-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CCC1)NC(=O)C2(CCCCC2)N3C=NN=N3

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. Tetrazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for various metabolic processes in the body. This inhibition can lead to altered drug metabolism and potential therapeutic effects against various diseases.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Potential : Tetrazole derivatives, including this compound, have shown promise as antimicrobial agents. They exhibit activity against a range of microorganisms, suggesting their potential use in treating infections.
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits low cytotoxicity towards mammalian cells while maintaining effectiveness against certain pathogens. This selectivity is crucial for developing safe therapeutic agents .

Study on Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Study on Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit cytochrome P450 enzymes. The results showed that this compound could effectively modulate the activity of these enzymes, leading to altered pharmacokinetics of co-administered drugs. This finding is particularly relevant in drug development, where enzyme inhibition can affect drug efficacy and safety.

Applications in Medicinal Chemistry

This compound has several promising applications:

  • Drug Development : Its unique structure and biological activity make it a candidate for developing new therapeutics targeting infectious diseases or metabolic disorders.
  • Catalysis : The compound's properties may also lend themselves to catalytic applications in organic synthesis, particularly in reactions involving oxidation and reduction processes.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-cyclooctyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamideSimilar tetrazole ring; different substituentsModerate antimicrobial
N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamideContains a chlorobenzyl groupHigher cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.